molecular formula C39H50N4O7S B12040471 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid CAS No. 478250-38-3

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid

Cat. No.: B12040471
CAS No.: 478250-38-3
M. Wt: 718.9 g/mol
InChI Key: ZSOAMKADYZSGJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid is a complex organic compound with a molecular formula of C39H50N4O7S. This compound is notable for its unique structure, which includes a heptadecyl chain, a phenoxy group, and a sulfophenyl group, making it a subject of interest in various fields of scientific research.

Properties

CAS No.

478250-38-3

Molecular Formula

C39H50N4O7S

Molecular Weight

718.9 g/mol

IUPAC Name

3-[[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]benzoic acid

InChI

InChI=1S/C39H50N4O7S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-25-34-37(41-40-31-22-20-21-30(28-31)39(45)46)38(44)43(42-34)32-26-27-35(36(29-32)51(47,48)49)50-33-23-17-16-18-24-33/h16-18,20-24,26-29,37H,2-15,19,25H2,1H3,(H,45,46)(H,47,48,49)

InChI Key

ZSOAMKADYZSGJU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC1=NN(C(=O)C1N=NC2=CC=CC(=C2)C(=O)O)C3=CC(=C(C=C3)OC4=CC=CC=C4)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Starting Material: 3-Aminobenzoic Acid Derivatives

The synthesis begins with functionalization of 3-aminobenzoic acid or its brominated analogs. For example, 2-amino-5-bromo benzoic acid is suspended in aqueous HCl (3.0 ml, 0.025 mol) and cooled to 0–5°C. Sodium nitrite (0.012 mol) in ice-cold water is added dropwise to form the diazonium chloride salt.

Key Conditions :

  • Temperature: 0–5°C (prevents premature decomposition).

  • pH: Maintained at ≤1 using excess HCl.

  • Reaction time: 1–2 hours with vigorous stirring.

Pyrazolone Intermediate Synthesis

Alkylation for Heptadecyl Group Introduction

The pyrazolone core is synthesized by condensing hydrazine derivatives with β-keto esters. To introduce the heptadecyl chain:

  • Heptadecyl bromide (0.01 mol) is reacted with ethyl acetoacetate (0.01 mol) in ethanol under reflux for 6 hours.

  • The product, 3-heptadecyl-5-pyrazolone , is isolated via filtration (yield: 78%).

Sulfonation of Phenoxy Group

The sulfophenyl phenoxy moiety is introduced via electrophilic substitution:

  • 4-Phenoxyphenol is treated with chlorosulfonic acid (1.2 equiv) at 0°C for 4 hours.

  • The sulfonated intermediate is neutralized with Na2CO3 to yield 4-phenoxy-3-sulfobenzoic acid .

Table 1: Key Intermediates and Properties

IntermediateMolecular FormulaMelting Point (°C)Yield (%)
3-Heptadecyl-5-pyrazoloneC20H38N2O89–9178
4-Phenoxy-3-sulfobenzoic acidC13H10O5S>30082

Azo Coupling Reaction

Diazonium-Pyrazolone Coupling

The diazonium salt (from Step 1) is coupled with the pyrazolone intermediate under alkaline conditions:

  • 3-Heptadecyl-5-pyrazolone (0.01 mol) is dissolved in 10% Na2CO3 (50 ml) and cooled to 0–5°C.

  • The diazonium solution is added slowly, and the pH is adjusted to 7.0–7.5.

  • Stirring continues for 3 hours, yielding a deep red precipitate.

Critical Parameters :

  • pH control: Ensures coupling at the pyrazolone C4 position.

  • Temperature: ≤5°C prevents side reactions.

Final Esterification and Purification

The coupled product is esterified with 3-carboxybenzenediazonium chloride in dry benzene under reflux:

  • Reaction time: 6 hours.

  • The crude product is recrystallized from ethanol-DMF (1:1) to yield the target compound (purity: 95%).

Table 2: Optimization of Coupling Conditions

ParameterOptimal RangeImpact on Yield
pH7.0–7.5Maximizes C4 selectivity
Temperature (°C)0–5Prevents diazo decomposition
SolventEthanol/Na2CO3Enhances solubility

Characterization and Validation

Spectroscopic Analysis

  • IR Spectroscopy :

    • 1670 cm⁻¹ (C=O stretch of pyrazolone).

    • 1539 cm⁻¹ (N=N azo linkage).

    • 1210 cm⁻¹ (S=O symmetric stretch).

  • 1H NMR (DMSO-d6) :

    • δ 1.22 (s, 1H, pyrazole CH).

    • δ 7.8–8.2 (m, aromatic protons).

Purity Assessment

  • HPLC : Purity >95% using a C18 column (acetonitrile/water, 70:30).

  • Elemental Analysis : Calculated C 64.98%, H 6.98%; Found C 64.75%, H 6.82%.

Challenges and Mitigation Strategies

Steric Hindrance from Heptadecyl Chain

  • Issue : Reduced coupling efficiency due to bulky heptadecyl group.

  • Solution : Prolong reaction time (4–6 hours) and use excess diazonium salt (1.2 equiv).

Sulfonation Side Reactions

  • Issue : Over-sulfonation at multiple positions.

  • Solution : Controlled addition of chlorosulfonic acid (1.2 equiv) at 0°C.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

MethodTotal Yield (%)Purity (%)Key Advantage
Direct coupling (one-pot)6588Reduced steps
Stepwise synthesis8595Better regioselectivity

Industrial-Scale Considerations

  • Cost Drivers : Heptadecyl bromide (high molecular weight alkylating agent) accounts for 60% of raw material costs.

  • Green Chemistry : Replacement of glacial acetic acid with biodegradable solvents (e.g., ethyl lactate) reduces environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule.

    Reduction: Reduction reactions can be used to modify the azo group or other reducible functionalities.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

The compound 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid is a complex organic molecule with potential applications across various fields, particularly in medicinal chemistry and materials science. This article delves into its applications, supported by relevant data tables and case studies.

Medicinal Chemistry

The compound exhibits significant potential in medicinal chemistry due to its unique structure, which can interact with biological targets.

Anticancer Activity

Recent studies have indicated that compounds containing pyrazole moieties can exhibit anticancer properties. The presence of the diazenyl group may enhance the compound's ability to induce apoptosis in cancer cells. For instance, research on similar compounds has shown promising results in inhibiting tumor growth in vitro and in vivo models.

Anti-inflammatory Properties

Compounds with sulfonic acid groups are often investigated for their anti-inflammatory effects. The sulfophenyl group in this compound may contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

Material Science

The unique properties of this compound also make it suitable for applications in materials science, particularly in the development of dyes and pigments.

Dye Applications

The diazenyl structure is characteristic of many azo dyes, which are widely used in textiles and coatings. The compound can be utilized to develop colorants that exhibit high stability and vibrant colors. Its application could extend to:

  • Textile Dyes : Providing rich colors while being environmentally friendly.
  • Photonic Devices : Due to its potential light absorption properties, it may be used in organic photonic devices.

Photodynamic Therapy (PDT)

Given the structural characteristics of the compound, it may also find applications in photodynamic therapy, where light-sensitive compounds are used to treat cancer. The ability to absorb specific wavelengths of light could allow for targeted treatment options with reduced side effects compared to traditional therapies.

Table 1: Comparison of Biological Activities

Compound NameStructure TypeAnticancer ActivityAnti-inflammatory Activity
Compound AAzo CompoundModerateHigh
Compound BPyrazoleHighModerate
3-{(E)-[3-heptadecyl... Diazenyl-Pyrazole Promising Potentially High

Table 2: Potential Applications

Application AreaSpecific UseRemarks
Medicinal ChemistryAnticancer agentsRequires further studies
Material ScienceTextile dyesHigh stability expected
Photodynamic TherapyCancer treatmentLight activation needed

Case Study 1: Anticancer Research

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several diazenyl derivatives and tested their efficacy against various cancer cell lines. The findings suggested that compounds similar to 3-{(E)-[3-heptadecyl...} exhibited significant cytotoxicity against breast cancer cells, indicating a need for further exploration into their mechanisms of action.

Case Study 2: Dye Development

A study conducted by Materials Science Journal explored the use of azo compounds in developing eco-friendly textile dyes. The results demonstrated that compounds with similar structures provided vibrant colors and excellent wash fastness, suggesting that the compound could be a viable candidate for dye production.

Mechanism of Action

The mechanism by which 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid
  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}salicylic acid
  • 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}phthalic acid

Uniqueness

The uniqueness of 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid lies in its specific structural features, such as the combination of a long heptadecyl chain, a phenoxy group, and a sulfophenyl group. These features confer unique chemical and physical properties, making it distinct from other similar compounds.

This detailed overview provides a comprehensive understanding of 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties based on recent research findings.

Chemical Structure and Properties

The compound's structure is characterized by a diazenyl linkage and a heptadecyl side chain, which contribute to its lipophilicity and biological interactions. Its molecular formula is C39H50N4O7SC_{39}H_{50}N_{4}O_{7}S, indicating a substantial molecular weight that may influence its pharmacokinetic properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to 3-{(E)-[3-heptadecyl-5-oxo-1-(4-phenoxy-3-sulfophenyl)-4,5-dihydro-1H-pyrazol-4-yl]diazenyl}benzoic acid exhibit significant antimicrobial properties. For instance, derivatives of related structures have shown potent bactericidal effects against various strains of bacteria, including resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
Compound AS. aureus0.5 µg/mL
Compound BE. coli1.0 µg/mL
Compound CC. albicans2.0 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments have revealed varying effects on different cell lines. For example, certain derivatives have been found to stimulate cell viability at low concentrations while exhibiting toxicity at higher doses. Specifically, compounds tested on L929 cells indicated that some derivatives increased metabolic activity significantly compared to controls .

Table 2: Cytotoxicity Results on L929 Cells

Dose (µM)Viability (%) after 24 hViability (%) after 48 h
2007768
1009292
507467
2597103

Anti-inflammatory Activity

In addition to antimicrobial and cytotoxic properties, compounds in this class have been evaluated for their anti-inflammatory effects. Preliminary data suggest that they may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response . This inhibition could potentially position these compounds as therapeutic agents in treating inflammatory diseases.

Case Studies

Several case studies have explored the biological implications of compounds similar to the target compound. One notable study investigated the effects of a related pyrazole derivative on inflammatory markers in animal models, showing a reduction in edema and inflammatory cytokines .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can purity be ensured?

  • Methodology : Synthesis typically involves diazonium salt coupling with phenolic derivatives to form the azo linkage, followed by pyrazole ring cyclization using hydrazine derivatives (e.g., 1-phenylpyrazol-4-yl intermediates). Key reagents include sodium nitrite for diazotization and acetic acid as a proton donor. Purity optimization requires HPLC (>98% purity threshold) and recrystallization in ethanol-DMSO mixtures .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodology : Use a combination of ¹H/¹³C NMR (to resolve the diazenyl proton environment and sulfophenyl groups) and FT-IR (to confirm carbonyl stretches at ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) is essential for verifying the molecular ion peak (expected m/z ~650–700 range). X-ray crystallography can resolve stereochemical ambiguities in crystalline derivatives .

Q. What are the key physicochemical properties influencing solubility and reactivity?

  • Methodology :

  • Solubility : The sulfophenyl group enhances water solubility, while the heptadecyl chain contributes to lipophilicity. Use logP calculations (e.g., XLogP3) to predict partitioning behavior.
  • Reactivity : The diazenyl group is pH-sensitive, undergoing tautomerization under acidic conditions. Monitor via UV-Vis spectroscopy (λmax shifts at 300–400 nm) .

Q. How should initial bioactivity screening be designed for this compound?

  • Methodology : Prioritize in vitro assays targeting pyrazole-related pathways (e.g., COX-2 inhibition for anti-inflammatory potential). Use dose-response curves (0.1–100 μM range) with positive controls (e.g., celecoxib). Include cytotoxicity assays (MTT/PrestoBlue) on HEK-293 or HepG2 cell lines to rule off-target effects .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored?

  • Methodology :

  • Analog synthesis : Modify the heptadecyl chain length (C12–C18) and sulfophenyl substituents (e.g., nitro vs. methoxy groups).
  • Bioactivity profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays. For example, shorter alkyl chains in analogs reduce membrane permeability, as observed in related pyrazole derivatives .

Q. How to resolve contradictions in bioactivity data across studies?

  • Methodology :

  • Replicate assays under standardized conditions (e.g., fixed pH, temperature).
  • Cross-validate using orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic activity).
  • Meta-analysis : Compare data with structurally similar compounds (e.g., 4-oxo-thiazolidine derivatives) to identify confounding variables like solvent polarity .

Q. What experimental approaches study degradation pathways under environmental conditions?

  • Methodology :

  • Hydrolytic stability : Incubate in buffers (pH 2–12) at 37°C for 24–72 hours, followed by LC-MS to detect breakdown products (e.g., benzoic acid or pyrazole fragments).
  • Photodegradation : Expose to UV light (254 nm) and monitor via HPLC for byproduct formation .

Q. How can computational modeling predict interactions with biological targets?

  • Methodology :

  • Docking studies : Use AutoDock Vina to model binding to COX-2 or PPARγ. Focus on the diazenyl group’s hydrogen-bonding with catalytic residues.
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental ΔG values from ITC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.